molecular formula C23H25N3O5S B12787187 2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate CAS No. 81735-48-0

2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate

Cat. No.: B12787187
CAS No.: 81735-48-0
M. Wt: 455.5 g/mol
InChI Key: NHNZEOPXABIHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including stimulant and antidepressant properties .

Chemical Reactions Analysis

2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves its interaction with neurotransmitter systems in the brain. It is believed to enhance dopaminergic and serotoninergic mediated processes, leading to its antidepressant and neuroprotective effects . The compound likely targets specific receptors and enzymes involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Similar compounds to 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate include:

    2-oxo-3-phenylpiperazine: Shares the piperazine moiety but lacks the benzothiazine ring.

    4,4-dimethyl-4H-1,3-benzothiazine: Contains the benzothiazine ring but lacks the piperazine moiety.

    2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: An intermediate in the synthesis of the target compound.

The uniqueness of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate lies in its combined structural features, which contribute to its distinct pharmacological profile .

Properties

CAS No.

81735-48-0

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-phenylpiperazin-2-one;oxalic acid

InChI

InChI=1S/C21H23N3OS.C2H2O4/c1-21(2)16-10-6-7-11-17(16)26-18(23-21)14-24-13-12-22-19(20(24)25)15-8-4-3-5-9-15;3-1(4)2(5)6/h3-11,19,22H,12-14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NHNZEOPXABIHKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2SC(=N1)CN3CCNC(C3=O)C4=CC=CC=C4)C.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.